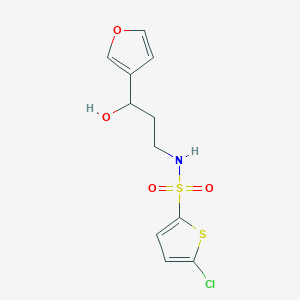

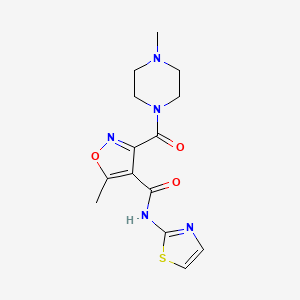

5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase (JAK) enzymes. The JAK enzymes are involved in a variety of cellular processes, including immune response and inflammation. CP-690,550 has been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Applications De Recherche Scientifique

Corrosion Inhibition

One study investigated the use of similar sulfonamide compounds as inhibitors for mild steel corrosion in acidic solutions. These inhibitors work by forming an adherent film on the metal surface, following the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface, which helps prevent corrosion (Hari Kumar Sappani & S. Karthikeyan, 2014).

Drug Discovery and Medicinal Chemistry

Compounds with structural similarities have been explored for their potential in drug discovery, particularly as ocular hypotensive agents in treating glaucoma. Research into these compounds involves optimizing their chemical structure to enhance their efficacy and solubility, as well as adjusting their pKa to minimize unwanted side effects, such as pigment binding in the iris (J. D. Prugh et al., 1991).

Organic Synthesis

The versatility of sulfonamide compounds is also evident in their application in organic synthesis. They have been utilized in the synthesis and derivatization of thiophene and furan sulfonamides, leading to a variety of derivatives through reactions such as chlorosulfonation and free radical bromination. These synthetic routes open up pathways to a wide range of chemical entities, showcasing the compound's role in developing novel organic molecules (G. Hartman & W. Halczenko, 1990).

Electrocatalysis and Material Science

In material science, related sulfonamide structures have been studied for their electrochemical properties, particularly in the oxidation of mucochloric acid derivatives. These studies provide insights into the mechanisms of electrocatalysis and the potential for developing new materials with specific electrochemical behaviors, useful in various technological applications (N. F. Devyatova et al., 2009).

Propriétés

IUPAC Name |

5-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNULVJRIRCFVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2778749.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2778756.png)